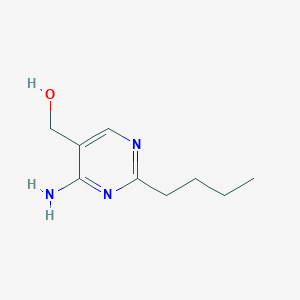
(4-Amino-2-butylpyrimidin-5-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Amino-2-butylpyrimidin-5-yl)methanol is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids. This compound is characterized by the presence of an amino group at the 4th position, a butyl group at the 2nd position, and a hydroxymethyl group at the 5th position of the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-butylpyrimidin-5-yl)methanol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation using butyl halides under basic conditions.
Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines.
Hydroxymethylation: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are often employed to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
(4-Amino-2-butylpyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the pyrimidine ring, using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, amines, alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
科学研究应用
(4-Amino-2-butylpyrimidin-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential interactions with biological macromolecules, such as nucleic acids and proteins.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (4-Amino-2-butylpyrimidin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, interference with nucleic acid synthesis, or disruption of cellular signaling pathways.
相似化合物的比较
Similar Compounds
(4-Amino-2-chloropyrimidin-5-yl)methanol: Similar structure with a chlorine atom instead of a butyl group.
(4-Amino-2-methylpyrimidin-5-yl)methanol: Similar structure with a methyl group instead of a butyl group.
(4-Amino-2-phenylpyrimidin-5-yl)methanol: Similar structure with a phenyl group instead of a butyl group.
Uniqueness
(4-Amino-2-butylpyrimidin-5-yl)methanol is unique due to the presence of the butyl group, which can influence its chemical reactivity, biological activity, and physical properties. The butyl group can enhance the compound’s lipophilicity, potentially affecting its interaction with biological membranes and its overall pharmacokinetic profile.
属性
CAS 编号 |
62671-93-6 |
|---|---|
分子式 |
C9H15N3O |
分子量 |
181.23 g/mol |
IUPAC 名称 |
(4-amino-2-butylpyrimidin-5-yl)methanol |
InChI |
InChI=1S/C9H15N3O/c1-2-3-4-8-11-5-7(6-13)9(10)12-8/h5,13H,2-4,6H2,1H3,(H2,10,11,12) |
InChI 键 |
ODDAVEPYBFFIJB-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=NC=C(C(=N1)N)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(Z)-(Dimethylamino)(pyridin-3-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513540.png)
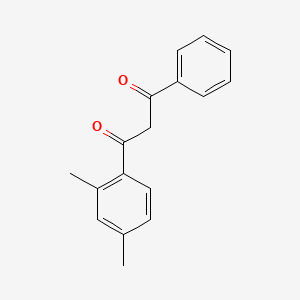
![Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-oxazol-4-yl]heptanoate](/img/structure/B14513567.png)
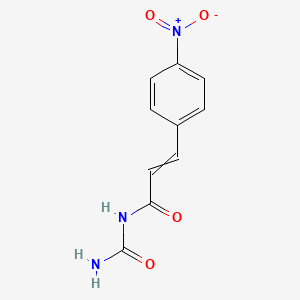
![3-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol](/img/structure/B14513575.png)


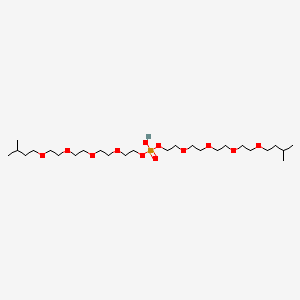
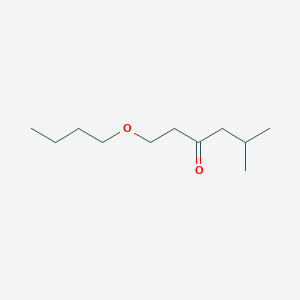
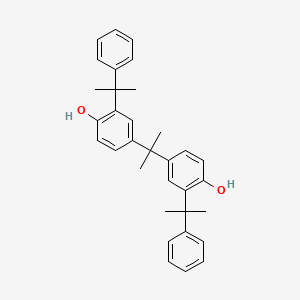
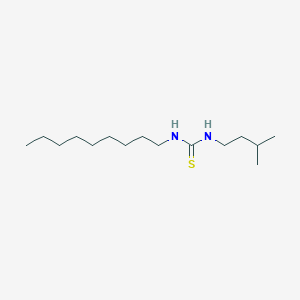
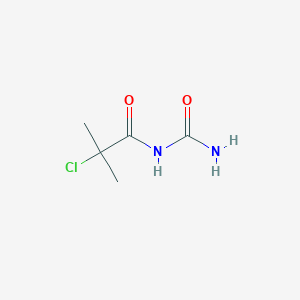
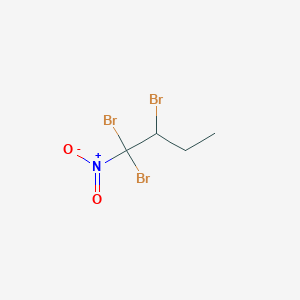
![N-[(1E)-1-(Dimethylamino)ethylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513629.png)
